4-[(5-chloro-1,3-benzoxazol-2-yl)amino]cyclohexan-1-ol
Description
4-[(5-Chloro-1,3-benzoxazol-2-yl)amino]cyclohexan-1-ol is a synthetic small molecule characterized by a cyclohexanol core substituted with a 5-chloro-1,3-benzoxazole moiety via an amino linker.
The synthesis of related benzoxazole derivatives often involves condensation reactions between anthranilic acid derivatives and acyl chlorides or ketones, followed by cyclization . For instance, the reduction of ketone intermediates using agents like lithium aluminum hydride (LiAlH4) may yield alcohol-containing analogs, as seen in the synthesis of structurally similar diazepane compounds .
Properties
IUPAC Name |
4-[(5-chloro-1,3-benzoxazol-2-yl)amino]cyclohexan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2/c14-8-1-6-12-11(7-8)16-13(18-12)15-9-2-4-10(17)5-3-9/h1,6-7,9-10,17H,2-5H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSRHSKVWZCYDRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC2=NC3=C(O2)C=CC(=C3)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-chloro-1,3-benzoxazol-2-yl)amino]cyclohexan-1-ol typically involves the reaction of 2-aminophenol with an appropriate aldehyde under reflux conditions. A common method includes using a magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) in water, which yields the desired product in high efficiency . The reaction conditions usually involve heating the mixture under reflux for about 45 minutes .
Industrial Production Methods
Industrial production methods for benzoxazole derivatives often involve large-scale synthesis using similar catalytic systems. The use of nanocatalysts and metal catalysts is common to enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[(5-chloro-1,3-benzoxazol-2-yl)amino]cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents, depending on the desired product.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the target substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
4-[(5-chloro-1,3-benzoxazol-2-yl)amino]cyclohexan-1-ol has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific biological activities
Mechanism of Action
The mechanism of action of 4-[(5-chloro-1,3-benzoxazol-2-yl)amino]cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the growth of bacteria and fungi by interfering with their cellular processes. The anticancer activity is believed to be due to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Core Structure Variability: The target compound’s cyclohexanol core contrasts with the diazepane ring in MK-4305 and I-1.
- Substituent Effects: The 5-chloro-benzoxazole group is conserved across all compounds, critical for orexin receptor affinity. Additional substituents (e.g., triazole in MK-4305) modulate pharmacokinetics; the cyclohexanol group may enhance aqueous solubility compared to lipophilic diazepanes.
- Synthetic Routes: MK-4305 and I-1 employ multi-step syntheses involving LiAlH4 reduction and palladium-catalyzed coupling, whereas the target compound may derive from simpler cyclohexanol-amine conjugations .
Pharmacological and Functional Comparisons
Physicochemical and Pharmacokinetic Properties
- Metabolism: Benzoxazole derivatives are often substrates for cytochrome P450 enzymes; the cyclohexanol moiety may introduce alternative metabolic pathways (e.g., glucuronidation) .
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